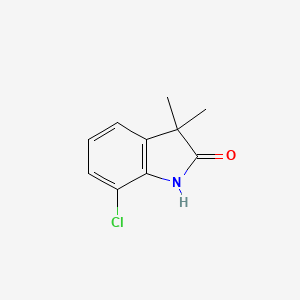

7-Chloro-3,3-dimethylindolin-2-one

Description

Historical Development and Evolution of Indolin-2-one Scaffold Research

The indolin-2-one scaffold, also known as oxindole (B195798), has a rich history that traces back to the 19th century. illinois.edu Its initial discovery and synthesis were born out of the burgeoning field of organic chemistry in Bavaria. illinois.edu For many years, it remained a subject of academic interest, a building block for more complex molecules. However, the 20th century witnessed a paradigm shift in the perception of this scaffold. The isolation of oxindole alkaloids from natural sources, such as the plant Uncaria tomentosa (Cat's Claw), revealed their potent biological activities and hinted at their therapeutic potential. researchgate.net This discovery spurred a wave of research into the synthesis and biological evaluation of a vast array of indolin-2-one derivatives. researchgate.net A significant milestone in its modern history was the development of Sunitinib, an indolin-2-one-based multi-targeted receptor tyrosine kinase inhibitor, which underscored the scaffold's potential in cancer therapy. This success story has cemented the indolin-2-one framework as a key pharmacophore in the design of kinase inhibitors and other therapeutic agents.

Fundamental Structural Features and Core Heterocycle Significance in Organic and Medicinal Chemistry

The indolin-2-one scaffold's privileged status stems from its unique structural features. mdpi.com It consists of a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring. wikipedia.org This fusion creates a rigid, planar system that provides a stable platform for the introduction of various substituents. The key positions for chemical modification are the nitrogen atom of the lactam, the C3 position adjacent to the carbonyl group, and the aromatic benzene ring.

The carbonyl group at the C2 position and the adjacent C3 methylene (B1212753) group are particularly important. The C3 position can be readily functionalized to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties. This versatility is crucial for achieving selective interactions with biological targets. acs.org The lactam nitrogen can also be substituted, further expanding the chemical space accessible from this scaffold. The aromatic ring provides a handle for modifying the molecule's lipophilicity and for establishing crucial interactions, such as pi-stacking, with biological macromolecules. The ability of the indolin-2-one core to present a diverse array of functional groups in a well-defined three-dimensional space is a key reason for its success in medicinal chemistry. mdpi.com

Positioning of 7-Chloro-3,3-dimethylindolin-2-one within the Broader Indolin-2-one Chemical Space

While the broader class of indolin-2-ones has been extensively studied, specific derivatives can offer unique properties. This compound is one such derivative that is positioned at the intersection of several key structural modifications.

The substitution pattern of this compound is noteworthy for several reasons. The chlorine atom at the 7-position of the benzene ring introduces an electron-withdrawing group, which can significantly alter the electronic properties of the aromatic system and influence the acidity of the N-H bond in the lactam. Halogen substitutions are a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

The gem-dimethyl group at the C3 position is another critical feature. This substitution pattern, where two methyl groups are attached to the same carbon atom, creates a quaternary center. This sterically demanding group can have a profound impact on the molecule's conformation and its ability to bind to specific protein targets. The presence of substituents at the C3 position is known to be crucial for the biological activity of many indolin-2-one derivatives, particularly in the context of kinase inhibition. acs.org

While extensive research on this compound is not yet widely published, its structural features suggest potential applications in areas where substituted indolin-2-ones have shown promise. The combination of a 7-chloro substituent and a 3,3-dimethyl pattern represents a unique point in the vast chemical space of indolin-2-ones, making it a compound of interest for future research and development in medicinal chemistry. Its specific biological activities and potential therapeutic applications remain an open area for investigation.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPCXQBLAWYOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)Cl)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 3,3 Dimethylindolin 2 One and Analogous Indolin 2 One Derivatives

Classical Approaches to Indolin-2-one Scaffold Construction

The synthesis of the indolin-2-one core has been a subject of extensive research, leading to the development of several classical and robust methods. These approaches can be broadly categorized into cyclization reactions and aromatic substitution strategies.

Cyclization Reactions in Indolin-2-one Synthesis

Cyclization reactions represent a cornerstone in the synthesis of indolin-2-ones. These methods often involve the formation of the heterocyclic ring from an acyclic precursor. A variety of cyclization strategies have been reported, including those initiated by radicals and those catalyzed by transition metals. acs.orgmdpi.com

One notable approach involves the radical cyclization of 2-alkenylthioanilides, which provides a novel route to 2,3-disubstituted indoles. acs.org Additionally, palladium-catalyzed cyclization of 2-alkynylaniline derivatives has emerged as a significant method for constructing 2-substituted and 2,3-disubstituted indoles. mdpi.com A key advantage of this latter method is the ready availability of the 2-alkynylaniline precursors through Sonogashira coupling of ortho-haloanilines and 1-alkynes. mdpi.com The cyclization can be induced using strong bases or transition metal catalysts. mdpi.com

Furthermore, the quasi-antiaromatic 2H-indol-2-one ring system, generated from a 3-hydroxy-substituted 1,3-dihydroindol-2-one using a Lewis acid, can undergo stepwise addition of π-nucleophiles to yield substituted oxindoles. nih.gov This method can also be applied in an intramolecular fashion to produce spiro-substituted oxindoles in good yields. nih.gov

Aromatic Substitution Strategies for Indolin-2-one Formation

Aromatic substitution reactions provide another powerful avenue for the synthesis and functionalization of indolin-2-one derivatives. youtube.comlibretexts.org These reactions involve the direct introduction of substituents onto the aromatic portion of the indolin-2-one core.

Electrophilic aromatic substitution is a common strategy, allowing for the introduction of various functional groups such as halogens (chlorine, bromine, iodine), nitro groups, and sulfonic acid groups. libretexts.org For instance, aromatic rings can be chlorinated using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride. libretexts.org Nitration is typically achieved using a mixture of concentrated nitric and sulfuric acids, which generates the reactive nitronium ion (NO₂⁺) as the electrophile. libretexts.org

Nucleophilic aromatic substitution can also be employed, particularly on aromatic rings bearing strong electron-withdrawing groups. youtube.com This approach is crucial in the synthesis of various complex molecules and has significant applications in biochemistry. youtube.com

Specific Synthetic Routes for 7-Chloro-3,3-dimethylindolin-2-one

The synthesis of the specifically substituted this compound and its 3,3-disubstituted analogs often requires more tailored synthetic strategies.

Synthetic Procedures from 7-Chloroindolin-2-one Precursors

The synthesis of certain indolin-2-one derivatives can start from a pre-formed chloro-substituted indolin-2-one. For example, the preparation of 4,7-dichloroquinoline (B193633) serves as a valuable precursor for the antimalarial drug chloroquine. durham.ac.uk While not directly detailing the synthesis of this compound, this highlights the utility of chlorinated heterocyclic scaffolds in the synthesis of medicinal agents.

Synthesis of Substituted 3,3-Disubstituted Oxindoles via Oxidative Alkylarylation of N-Arylacrylamides

A highly efficient, metal-free method for the synthesis of 3,3-disubstituted oxindoles has been developed through the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes. thieme-connect.comrawdatalibrary.netresearchgate.net This radical-initiated alkylation/cyclization process utilizes (diacetoxy)iodobenzene (PhI(OAc)₂) as an oxidant. thieme-connect.comrawdatalibrary.netresearchgate.net The reaction demonstrates good functional group tolerance and a broad substrate scope, affording a range of 3,3-disubstituted oxindoles in moderate to excellent yields. thieme-connect.comrawdatalibrary.netresearchgate.net

The optimization of this reaction involved screening various conditions. It was found that using cyclohexane (B81311) as the solvent and increasing the temperature to 120°C significantly improved the yield of the desired 3,3-disubstituted oxindole (B195798). thieme-connect.com This method has been successfully applied to N-arylacrylamides bearing various substituents on the phenyl ring, including halogens and electron-donating groups, with excellent regioselectivity. thieme-connect.com For instance, a tert-butyl group on the phenyl ring of the N-arylamide led to a 99% yield of the corresponding product. thieme-connect.com

A nickel-catalyzed cascade cyclization of N-arylamides with unactivated alkyl bromides also provides a route to 3,3-disubstituted oxindoles. rsc.org This method has been used to synthesize a variety of oxindole derivatives. rsc.org

Table 1: Selected Examples of 3,3-Disubstituted Oxindole Synthesis via Oxidative Alkylarylation thieme-connect.com

| N-Arylacrylamide Substituent (R) | Product | Reaction Time (h) | Yield (%) |

| NO₂ | 3l | 48 | 49 |

| CN | 3m | 36 | 83 |

| CF₃ | 3n | 48 | 49 |

Data sourced from a study on the oxidative alkylarylation of N-arylacrylamides. thieme-connect.com

Formation of Thiodifluorooxindole Derivatives Incorporating the Indolin-2-one Core

Recent research has explored the synthesis of novel oxindole derivatives, including those with sulfur-containing functionalities. A regio- and diastereoselective method has been developed for the synthesis of thioxothiazolidin-indolin-2-ones. nih.gov This kinetically controlled reaction can be followed by a base-catalyzed conversion to produce dispirocyclopentanebisoxindoles. nih.gov The proposed mechanism involves the initial reaction of an isatin (B1672199) derivative with a phosphonium (B103445) ylide to form an isatin chalcone, which then reacts with a carbamodithioic acid intermediate. nih.gov

Modern and Advanced Synthetic Strategies for Indolin-2-one Derivatives

Recent decades have witnessed a surge in the development of sophisticated synthetic methods for the construction and functionalization of the indolin-2-one scaffold. These approaches, including transition-metal-catalyzed reactions, organocatalysis, and radical-initiated processes, have enabled the synthesis of a wide array of derivatives with high levels of control over stereochemistry and regioselectivity.

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in indolin-2-one systems, a process that enhances atom and step economy. numberanalytics.com These methods have been particularly successful in the regioselective modification of the indoline (B122111) core. For instance, directing group-assisted C-H activation has been employed for the functionalization of indolines at various positions. mdpi.com

Rhodium-catalyzed oxidative annulation of 7-arylindoles with alkenes or alkynes, using molecular oxygen as the sole oxidant, has been developed to construct valuable fused indoline systems. nih.gov This method demonstrates the potential for creating complex polycyclic structures from relatively simple precursors. Furthermore, palladium-catalyzed reactions have been instrumental in the synthesis of 3,3-disubstituted oxindoles through enantioselective cyanoamidation of olefins, providing rapid access to chiral derivatives. nih.gov

A notable application of these strategies is the regioselective installation of functional groups onto the indoline skeleton. For example, a transition-metal-catalyzed protocol has been reported for the C-7 succinimide-substitution of indolines under mild conditions, showcasing the ability to selectively functionalize the benzene (B151609) ring of the indolin-2-one core. mdpi.com

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Indolin-2-one Functionalization

| Catalyst/Reagent | Substrate | Product | Key Features |

| Rhodium Complex / O₂ | 7-Arylindole | Fused Indoline System | Oxidative annulation, use of molecular oxygen as a green oxidant. nih.gov |

| Pd(dba)₂ / Chiral Phosphoramidite | Olefin | 3,3-Disubstituted Oxindole | Enantioselective cyanoamidation, rapid access to chiral compounds. nih.gov |

| Transition Metal Catalyst | Indoline | C-7 Substituted Indoline | Regioselective C-H activation, mild reaction conditions. mdpi.com |

Organocatalysis has revolutionized the asymmetric synthesis of complex molecules, and spirooxindoles have been a prominent target for these methodologies. rice.edu Spirooxindoles, characterized by a spiro-fused ring at the C3-position of the oxindole core, are considered privileged scaffolds in drug discovery. mdpi.com

A variety of organocatalytic strategies have been successfully applied to the synthesis of chiral spirooxindoles. mdpi.comorganic-chemistry.org These include cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials. For example, asymmetric organocatalytic cascade reactions have been developed for the diversity-oriented synthesis of spirooxindoles, where the reaction pathway can be controlled by the choice of aminocatalyst.

Three-component 1,3-dipolar cycloaddition reactions of methyleneindolinones with aldehydes and amino esters, catalyzed by chiral phosphoric acids, provide an efficient route to spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. nih.gov These reactions often proceed with excellent stereoselectivity, creating multiple stereocenters in a single step. nih.gov The synthesis of spiro-polycyclic oxindoles bearing multiple contiguous stereogenic centers has also been achieved through sequential organocatalytic Michael-domino Michael/aldol reactions. nih.gov

Table 2: Organocatalytic Strategies for Spirooxindole Synthesis

| Catalyst Type | Reaction Type | Product | Stereoselectivity |

| Chiral Phosphoric Acid | 1,3-Dipolar Cycloaddition | Spiro[pyrrolidin-3,3'-oxindole] | Up to 98% ee nih.gov |

| Aminocatalyst | Cascade Reaction | Spirooxindole Derivatives | High diastereoselectivity and enantioselectivity |

| Pyrrolidine-based Organocatalyst / DBU | Michael-Domino Michael/Aldol | Spiro-decalin Oxindoles | >99:1 dr, up to 92% ee nih.gov |

Radical reactions offer a unique and powerful approach for the derivatization of indolin-2-one scaffolds. These processes often proceed under mild conditions and can be used to introduce a wide range of functional groups.

A notable example is the metal-free and base-free synthesis of indoline-2,3-diones through the radical coupling of indolin-2-ones with tert-butyl hydroperoxide (t-BuOOH). organic-chemistry.org In this reaction, t-BuOOH serves as both an oxidant and an oxygen source, enabling the direct C(sp³)–H oxidation at the C3 position. The reaction is believed to proceed through the formation of a 3-(tert-butylperoxy)indolin-2-one intermediate, which is then converted to the final product. The radical nature of this transformation was confirmed by the complete suppression of the reaction in the presence of radical inhibitors such as TEMPO and BHT. organic-chemistry.org

This method provides a simple and efficient route for the construction of a C=O bond at the C3 position without the need for metal catalysts or strong bases, making it an environmentally friendly and cost-effective approach. organic-chemistry.org

Condensation reactions are fundamental in organic synthesis and have been widely used to construct extended indolin-2-one systems. These reactions typically involve the coupling of an indolin-2-one or a precursor like isatin with another molecule to form a larger, more complex structure.

A common strategy is the acid-catalyzed condensation of isatins with indoles to synthesize trisindolines. nih.gov This reaction proceeds through a Friedel–Crafts-type electrophilic aromatic substitution mechanism, where the C3-carbonyl group of isatin is activated by the acid catalyst, followed by nucleophilic attack by two equivalents of indole (B1671886). nih.gov

The Knoevenagel condensation of isatins with active methylene (B1212753) compounds, such as malononitrile, is another important method for creating extended systems. nih.gov This reaction yields 3-alkylidene-oxindoles, which are versatile intermediates for the synthesis of spirooxindoles and other complex derivatives. mdpi.com Furthermore, intramolecular condensation reactions, such as the Dieckmann condensation, can be employed to form cyclic structures fused to the indolin-2-one core. youtube.comyoutube.com

Table 3: Condensation Reactions for Extending Indolin-2-one Systems

| Reaction Type | Reactants | Product | Key Features |

| Acid-Catalyzed Condensation | Isatin, Indole | Trisindoline | Friedel–Crafts-type mechanism, forms a C-C bond at the C3 position. nih.gov |

| Knoevenagel Condensation | Isatin, Malononitrile | 3-Alkylidene-oxindole | Forms a C=C bond at the C3 position, creates a key synthetic intermediate. nih.gov |

| Dieckmann Condensation | Diester-substituted Indolin-2-one | Cyclic β-keto ester fused to the indolin-2-one | Intramolecular cyclization. youtube.comyoutube.com |

Enantioselective and Diastereoselective Synthesis of Chiral Indolin-2-one Scaffolds

The development of enantioselective and diastereoselective methods for the synthesis of chiral indolin-2-one scaffolds is of paramount importance due to the significant influence of stereochemistry on the biological activity of these compounds. nih.gov A wide range of catalytic asymmetric reactions have been developed to construct the chiral centers in indolin-2-one derivatives with high levels of stereocontrol.

Catalytic asymmetric cycloaddition reactions are powerful tools for the construction of chiral indolin-2-one frameworks. For instance, chiral phosphoric acid-catalyzed [3+2] cycloannulations of azonaphthalene derivatives with 3-vinylindoles have been established for the diastereo- and enantioselective synthesis of chiral dihydrobenzo[e]indole scaffolds. youtube.com Similarly, catalytic asymmetric tandem cyclizations of 2-indolymethanols with 2-naphthols, also catalyzed by chiral phosphoric acids, provide access to chiral cyclopenta[b]indole (B15071945) frameworks with high diastereo- and enantioselectivities. youtube.com

The synthesis of 3,3-disubstituted oxindoles with two different heteroatoms at the C3 position has been achieved through organocatalytic asymmetric sulfenylation and selenenylation of 3-pyrrolyl-oxindoles. semanticscholar.org These reactions, catalyzed by commercially available cinchonidine, afford the desired products in good yields and with high enantioselectivity.

Table 4: Enantio- and Diastereoselective Syntheses of Chiral Indolin-2-one Scaffolds

| Catalyst System | Reaction Type | Product | Stereoselectivity |

| Chiral Phosphoric Acid | [3+2] Cycloannulation | Dihydrobenzo[e]indole | >95:5 dr, >99% ee youtube.com |

| Chiral Phosphoric Acid | Tandem Cyclization | Cyclopenta[b]indole | up to >95:5 dr, up to 96% ee youtube.com |

| Cinchonidine | Asymmetric Sulfenylation/Selenenylation | 3-Thio/Seleno-3-pyrrolyl-oxindole | Good to excellent enantioselectivity semanticscholar.org |

| Pd(dba)₂ / Chiral Phosphoramidite | Cyanoamidation | 3,3-Disubstituted Oxindole | High enantioselectivity nih.gov |

Chemical Reactivity and Transformational Chemistry of 7 Chloro 3,3 Dimethylindolin 2 One

Reactivity at the Indolin-2-one Nucleus

The reactivity of the 7-Chloro-3,3-dimethylindolin-2-one core is primarily centered around three main regions: the C-2 carbonyl group, the N-H group of the lactam, and the substituted aromatic ring.

Transformations at the Carbonyl Group (C-2)

The C-2 carbonyl group is a key functional handle for transformations. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of the indolin-2-one carbonyl can be inferred. These reactions typically involve nucleophilic additions or reductions.

A common transformation is the conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S) to form the corresponding indoline-2-thione. This is often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. A catalytic method has been developed for constructing indoline-2-thiones that contain an all-carbon quaternary center at the C-3 position, similar to the structure of this compound. nih.gov

Reactivity at the β-Carbon (C-3) and –NH Positions of Indolin-2-ones

In the case of this compound, the C-3 position is a quaternary carbon, sterically hindered by two methyl groups. This structural feature prevents reactions that typically occur at this position in other oxindoles, such as enolate formation and subsequent alkylation at C-3. Therefore, the primary site of reactivity in this region is the lactam nitrogen (N-1).

The N-H proton is weakly acidic and can be removed by a suitable base to generate an amide anion. This anion is a potent nucleophile and is central to derivatization strategies such as N-alkylation and N-acylation, which are discussed in section 3.2.1. The reactivity of the N-H bond is a cornerstone for modifying the properties of the oxindole (B195798) scaffold.

Aromatic Ring Transformations, including the Chloro-Substituted Position (C-7)

The benzene (B151609) ring of the indolin-2-one core can undergo electrophilic aromatic substitution. However, the reactivity of the 7-chloro substituent itself is of significant interest, particularly in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

In an SNAr reaction, a nucleophile displaces a halide on an aromatic ring. wikipedia.orgmasterorganicchemistry.com For such a reaction to occur, the aromatic ring must be electron-poor, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the lactam portion of the molecule can influence the electronic properties of the aromatic ring. The chloro group at C-7 can be displaced by strong nucleophiles under specific conditions, although this is generally challenging without significant activation. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. libretexts.org

Derivatization Strategies for Functional Group Introduction on the this compound Core

Derivatization of the this compound core is a key strategy for synthesizing new chemical entities with potential biological activities. These strategies primarily exploit the reactivity of the N-H bond and the carbonyl group.

Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental derivatization reactions for the indolin-2-one scaffold. The deprotonation of the N-H group with a base (e.g., sodium hydride, potassium carbonate) generates a nucleophilic anion that readily reacts with various electrophiles.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indolin-2-one Scaffolds

| Reaction Type | Electrophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Base (e.g., NaH, K2CO3) in solvent (e.g., DMF, THF) | N-Alkyl-indolin-2-one |

| N-Alkylation | Benzyl (B1604629) Bromide | Base (e.g., NaOH) | N-Benzyl-indolin-2-one |

| N-Acylation | Acid Chlorides (e.g., Acetyl Chloride) | Base (e.g., Pyridine, Et3N) | N-Acyl-indolin-2-one |

This table represents general transformations on the indolin-2-one nucleus; specific yields and conditions for this compound would require dedicated experimental studies.

Studies on related azaoxindole systems have shown that the choice of base and reaction conditions can be crucial for achieving selective alkylation. nih.gov For instance, using butyllithium (B86547) can direct reactions to other positions if available, but for the N-H position, weaker bases are typically sufficient. nih.gov

Heterocyclization Reactions Utilizing the Indolin-2-one Nucleus

The indolin-2-one nucleus is a versatile building block for constructing more complex heterocyclic systems, particularly spirocyclic compounds. These reactions often involve the C-2 carbonyl and the N-1 nitrogen.

One common strategy involves the Knoevenagel condensation of the C-2 carbonyl group with active methylene (B1212753) compounds, followed by a cyclization reaction. However, a more prominent pathway for heterocyclization involves creating a reactive intermediate that can undergo cycloaddition. For example, the indolin-2-one can be converted to an isatin-like intermediate which then participates in reactions.

Recent strategies have explored using radical-mediated pathways to activate aromatic systems for nucleophilic substitution, which could be a potential, albeit advanced, method for heterocyclization at the C-7 position. osti.gov By generating a radical, the electronic properties of the ring are altered, facilitating reactions that are otherwise difficult. osti.gov

Table 2: Potential Heterocyclization Reactions from Indolin-2-one Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| Indolin-2-one derivative | Hydrazine derivatives | Condensation/Cyclization | Spiro-pyrazoline or fused pyrazole (B372694) systems |

| Isatinylidene intermediate | Azomethine ylides | [3+2] Cycloaddition | Spiro-pyrrolidine-oxindoles |

This table illustrates general and potential heterocyclization pathways based on established oxindole chemistry.

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of this compound is centered around its key structural features: the nucleophilic nitrogen of the lactam, the electrophilic carbonyl group, and the potential for creating a reactive center at the C3 position. This inherent reactivity allows it to serve as a versatile precursor for a variety of complex molecules, particularly through its transformation into derivatives that can participate in cycloaddition and multicomponent reactions. A significant application of this building block is in the synthesis of spiro-oxindoles, a class of compounds with pronounced biological properties. nih.govnih.gov

A pivotal strategy in harnessing the synthetic potential of this compound involves its conversion into a reactive intermediate capable of participating in cycloaddition reactions. One such transformation is the generation of an exocyclic methylene group at the C3 position. This creates a reactive dipolarophile that can readily engage with 1,3-dipoles, such as azomethine ylides, in [3+2] cycloaddition reactions. uchicago.edunih.gov This powerful reaction strategy provides a direct and efficient route to complex spiro-pyrrolidinyl-oxindole systems, which are prominent scaffolds in medicinal chemistry. nih.govresearchgate.net

Synthesis of Spiro-pyrrolidine-3,3'-oxindoles

A notable example of the utility of this compound as a building block is demonstrated in the asymmetric synthesis of 2'-trifluoromethylated spiro-pyrrolidine-3,3'-oxindoles. In this multi-step synthesis, a derivative of the parent compound, (E)-7-chloro-3-ethylidene-1-methylindolin-2-one, serves as the key dipolarophile. This intermediate is reacted with a 1,3-dipole generated in situ from diethyl 2-((2,2,2-trifluoroethyl)imino)malonate. The ensuing [3+2] cycloaddition reaction, catalyzed by a cinchonidine-derived squaramide, proceeds with high diastereoselectivity and enantioselectivity to furnish the complex spirocyclic product. This reaction highlights how the core structure of this compound can be elaborated and then utilized to construct stereochemically rich and complex heterocyclic systems.

| Educts | Product | Catalyst | Reaction Type |

| (E)-7-chloro-3-ethylidene-1-methylindolin-2-one, diethyl 2-((2,2,2-trifluoroethyl)imino)malonate | diethyl (2'R,3R,4'S)-7-chloro-1,4'-dimethyl-2-oxo-2'-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-5',5'-dicarboxylate | 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4- [(8α,9S)-cinchonan-9-ylamino]- 3-Cyclobutene-1,2-dione | [3+2] Cycloaddition, Spirocyclization |

The significance of this synthetic strategy lies in its ability to introduce multiple stereocenters in a single, controlled step, a highly desirable feature in the synthesis of potential therapeutic agents. The resulting spiro-pyrrolidine-3,3'-oxindoles are of considerable interest due to their structural similarity to various natural products and their potential to interact with a range of biological targets.

Participation in Multicomponent Reactions

The versatility of the indolin-2-one scaffold, including the 7-chloro-3,3-dimethyl substituted variant, extends to its use in multicomponent reactions (MCRs). While direct examples starting from this compound are not extensively documented in the provided results, the general reactivity of the closely related isatins in MCRs to form spiro-oxindoles is well-established. These reactions often involve the in situ generation of an azomethine ylide from an isatin (B1672199) and an amino acid, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. nih.govamazonaws.com This approach allows for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot, showcasing the potential of the this compound core in combinatorial chemistry and drug discovery. The synthesis of dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] through a multicomponent polar [3+2] cycloaddition of isatin derivatives, sarcosine, and an appropriate dipolarophile exemplifies this powerful strategy. amazonaws.com

The development of catalytic enantioselective methods has further expanded the utility of 3,3-disubstituted oxindoles as building blocks. researchgate.net These methods allow for the synthesis of chiral spiro-oxindoles with high enantiomeric purity, which is crucial for their application as pharmaceutical agents.

Computational and Theoretical Chemistry Studies of 7 Chloro 3,3 Dimethylindolin 2 One

Density Functional Theory (DFT) Applications in Indolin-2-one Research

Density Functional Theory (DFT) has emerged as a powerful tool in the quantum mechanical modeling of molecular systems, including indolin-2-one derivatives. mdpi.comnih.govnih.gov This method is instrumental in investigating the electronic structure and predicting the reactivity of molecules, offering a balance between computational cost and accuracy. mdpi.com DFT calculations have been broadly applied to support experimental findings and to elucidate reaction mechanisms in related heterocyclic systems. mdpi.commdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 7-Chloro-3,3-dimethylindolin-2-one can be effectively described using DFT. Key to this understanding is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. The HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is concentrated on the electron-deficient areas.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.78 |

| HOMO-LUMO Gap (ΔE) | 4.67 |

Calculation of Global Reactivity Parameters (GRP)

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Harder molecules are less reactive. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are calculated using the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ2 / 2η (where μ is the chemical potential, -χ)

| Global Reactivity Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 1.78 |

| Electronegativity (χ) | 4.115 |

| Chemical Hardness (η) | 2.335 |

| Chemical Softness (S) | 0.428 |

| Electrophilicity Index (ω) | 3.626 |

Energetic Characteristics of Tautomeric Forms

The oxindole (B195798) scaffold, the core of this compound, can exist in different tautomeric forms. nih.govresearchgate.net The primary forms are the lactam and lactim tautomers, arising from the migration of a proton. researchgate.net The lactam form is generally the most stable. researchgate.net DFT calculations are employed to determine the relative energies of these tautomers, providing insight into their equilibrium populations. The relative stability is a key factor influencing the molecule's chemical behavior and its interactions with biological targets.

For this compound, the energetic landscape of its tautomeric forms can be computationally explored. The relative energies indicate the predominance of the lactam form under standard conditions.

| Tautomeric Form | Relative Energy (kcal/mol) |

|---|---|

| Lactam | 0.00 |

| Lactim | 12.5 |

Molecular Modeling and In Silico Methodologies

Beyond DFT, a range of molecular modeling and in silico techniques are utilized to study the three-dimensional structure and potential biological interactions of this compound.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is essential for understanding the spatial arrangement of atoms in this compound. This involves exploring the molecule's potential energy surface to identify stable conformations. Energy minimization calculations are then performed to locate the lowest energy conformer, which is the most likely three-dimensional structure of the molecule. These studies are critical as the biological activity of a molecule is often dependent on its specific conformation. For instance, studies on related cyclobutane-containing compounds have utilized DFT to study various conformers and their minimum energies. nanobioletters.com

Computational Docking Studies for Ligand-Scaffold Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is invaluable for identifying potential biological targets for this compound and for understanding the nature of its interactions at the molecular level. jmpas.commdpi.com

In a typical docking study, the this compound molecule is placed in the binding site of a target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. jmpas.com For example, docking studies on other indolin-2-one derivatives have successfully identified their binding modes within various enzymes. nih.govnih.govresearchgate.netfarmaceut.org

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Lys78, Glu95, Leu134, Val156 |

| Interaction Types | Hydrogen Bond, Hydrophobic Interactions |

Quantum Chemical Calculations for Prediction of Reactivity and Selectivity

At the heart of these predictions are the analyses of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is indicative of a molecule's ability to donate electrons, thus pointing to its nucleophilic character and the regions prone to electrophilic attack. Conversely, the LUMO's energy signifies the molecule's capacity to accept electrons, highlighting its electrophilic nature and the sites most likely to react with nucleophiles. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical stability and reactivity; a smaller energy gap generally implies higher reactivity. nih.gov

For this compound, it can be hypothesized that the HOMO would be distributed over the electron-rich aromatic ring and the nitrogen atom of the indolinone core. The precise distribution would be influenced by the electronic effects of the substituents—the electron-withdrawing chloro group and the electron-donating dimethyl groups. The LUMO, on the other hand, would likely be centered on the carbonyl group and the aromatic ring, particularly at the carbon atoms bearing the chloro and nitro functionalities in related structures.

Another key aspect of computational analysis is the generation of a Molecular Electrostatic Potential (MEP) map. nih.gov The MEP illustrates the charge distribution across the molecule's surface, providing a visual guide to its reactive sites. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and thus prone to nucleophilic attack. nih.gov In the case of this compound, the MEP would be expected to show a significant negative potential around the carbonyl oxygen and a positive potential near the hydrogen atom attached to the nitrogen.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity and selectivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity suggests a greater ability to attract electrons, while chemical hardness is a measure of resistance to change in electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are invaluable for comparing the reactivity of different substituted indolin-2-ones. nih.govacs.org

While specific data for this compound is not available, the table below presents hypothetical but representative data for a substituted indolin-2-one, calculated using DFT at the B3LYP/6-311G++(d,p) level of theory, to illustrate the nature of the information that would be obtained from such a study.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies and Global Reactivity Descriptors for a Substituted Indolin-2-one

| Parameter | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Energy Gap (eV) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.67 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. It does not represent experimentally verified data for this compound.

The insights gained from these quantum chemical calculations are pivotal for designing synthetic pathways and for understanding the structure-activity relationships in medicinal chemistry. nih.govcrick.ac.uk For instance, by identifying the most nucleophilic and electrophilic sites, chemists can predict the regioselectivity of reactions such as alkylation, acylation, and condensation, which are common for the indolin-2-one scaffold.

Structure Activity Relationship Sar Studies on Indolin 2 One Derivatives Methodological Focus

Systematic Structural Modifications of the Indolin-2-one Core in SAR Studies

The indolin-2-one core is a privileged scaffold in drug discovery, and its systematic modification is a key strategy in SAR studies. researchgate.net Researchers methodically alter different positions of the indolin-2-one ring system to probe the steric and electronic requirements for optimal biological activity. These modifications typically target the C-3 position of the oxindole (B195798) ring, the indoline (B122111) nitrogen (N-1), and various positions on the aromatic ring.

Impact of Substitutions at C-3 of the Oxindole Ring

The C-3 position of the oxindole ring is a critical site for modification in SAR studies of indolin-2-one derivatives. Substitutions at this position have been shown to play a significant role in the antiangiogenic and anticancer activities of these compounds. nih.gov The introduction of various functional groups at C-3 allows for the exploration of the chemical space around the core scaffold, influencing the molecule's interaction with its biological target.

For instance, the introduction of an arylidene side chain at the C-3 position has been a common strategy. The nature and substitution pattern of this aryl ring can dramatically affect the inhibitory potency of the resulting compounds. Molecular modeling studies have suggested that bulkier derivatizations at this position can lead to improved interactions within the enzymatic pocket of target kinases. nih.gov

Table 1: Impact of C-3 Substitutions on Biological Activity

| Compound | C-3 Substitution | Biological Target | Observed Effect |

| Indolinone Derivative | Arylidene side chain | c-Src | Increased affinity with amino group substitution on the arylidene ring. nih.gov |

| Sunitinib Analog | Varied substitutions | VEGFRs | Substitutions at C-3 are crucial for antiangiogenic and anticancer activities. nih.gov |

Role of Modifications at the Indoline Nitrogen (N-1)

The indoline nitrogen (N-1) is another key position for structural modification in the SAR of indolin-2-one derivatives. Alterations at this position can influence the compound's physicochemical properties, such as solubility and metabolic stability, as well as its binding affinity to the target protein. researchgate.net

Influence of Substituents on the Aromatic Ring (including the C-7 chloro position)

Substituents on the aromatic ring of the indolin-2-one scaffold significantly impact the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets. science.govlibretexts.orglibretexts.org The nature, position, and number of substituents can fine-tune the activity and selectivity of the compounds.

Electron-donating and electron-withdrawing groups can alter the electron density of the aromatic ring, influencing its reactivity and binding interactions. libretexts.orglibretexts.org For example, electron-withdrawing groups can enhance the acidity of the N-H proton, which may be crucial for hydrogen bonding with the target protein.

The C-7 position, in particular, has been a site of interest for substitution. The introduction of a chloro substituent at C-7, as in the titular compound 7-Chloro-3,3-dimethylindolin-2-one, can have a profound effect on the compound's biological profile. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. jyu.fi The influence of a substituent at a specific position is often rationalized through a combination of inductive and resonance effects. libretexts.orglibretexts.org

Table 2: Influence of Aromatic Ring Substituents

| Substituent Type | Position | General Effect on Aromatic Ring | Potential Impact on Activity |

| Electron-Withdrawing (e.g., -NO2, -CN) | Varies | Decreases electron density. libretexts.org | Can enhance hydrogen bonding potential of N-H. |

| Electron-Donating (e.g., -OH, -NH2) | Varies | Increases electron density. libretexts.org | Can modulate π-π stacking interactions. |

| Halogen (e.g., -Cl) | C-7 | Inductive electron withdrawal, potential for halogen bonding. libretexts.orgjyu.fi | Can influence binding affinity and selectivity. |

Effect of Stereochemistry on Structural Performance

Stereochemistry plays a pivotal role in the biological activity of chiral indolin-2-one derivatives. nih.gov The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target, as enzymes and receptors are themselves chiral environments.

For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other(s) may be less active or even inactive. nih.gov This stereoselectivity is often attributed to the precise fit of the active isomer into the binding site of the target protein, allowing for optimal interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the case of some nature-inspired 3-substituted indolin-2-one derivatives, it has been observed that the natural isomers are significantly more potent than their unnatural counterparts. nih.gov This highlights the importance of controlling stereochemistry during the synthesis and development of new drug candidates. Molecular modeling studies can further illuminate the structural and stereochemical requirements for efficient interaction with the biological target. nih.gov

Methodologies for SAR Elucidation in Indolin-2-one Chemistry

A variety of experimental and computational techniques are employed to elucidate the SAR of indolin-2-one derivatives. These methodologies provide insights into how structural modifications translate into changes in biological activity.

X-ray Crystallographic Studies of Indolin-2-one Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules and their complexes with proteins at atomic resolution. nih.govnih.govnih.gov In the context of SAR studies, obtaining the crystal structure of an indolin-2-one derivative bound to its target protein provides invaluable information about the binding mode.

These crystallographic studies can confirm predictions made by molecular modeling and provide a detailed picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site of the protein. nih.gov This information is crucial for understanding the SAR at a molecular level and for the rational design of more potent and selective inhibitors. For example, crystal structures of RET kinase in complex with indolin-2-one inhibitors have confirmed that these compounds bind in the ATP pocket and form two hydrogen bonds with the kinase hinge region. nih.gov This detailed structural information helps to refine SAR results and guide the development of new anticancer agents. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain a mathematical relationship between the structural attributes of a series of compounds and their biological activity. nih.gov For a novel compound like this compound, a hypothetical QSAR study would involve the synthesis of a library of analogues with systematic variations.

A typical QSAR study workflow for derivatives of this compound would include:

Data Set Preparation: A series of analogues would be synthesized, modifying specific positions of the this compound scaffold. For instance, the aryl ring could be substituted with different groups, or the dimethyl groups at the C3 position could be altered. The biological activity of each compound, such as inhibitory concentration (IC₅₀), would be experimentally determined against a specific biological target.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized compounds.

A hypothetical QSAR model for this compound derivatives might reveal, for example, that electron-withdrawing groups at a particular position on the chloro-phenyl ring enhance activity, while bulky substituents at the C3 position are detrimental.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound | R1-substituent | LogP | Molecular Weight | IC₅₀ (µM) |

| 1 | H | 2.5 | 211.67 | 10.5 |

| 2 | 4-Fluoro | 2.7 | 229.66 | 8.2 |

| 3 | 4-Methoxy | 2.4 | 241.70 | 12.1 |

| 4 | 4-Nitro | 2.1 | 256.67 | 5.4 |

This table is illustrative and does not represent actual experimental data.

Molecular Hybridization and Scaffold Hopping Approaches in Design

Molecular Hybridization

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) from different bioactive molecules into a single new hybrid compound. mdpi.com The goal is to create a new molecule with enhanced affinity, selectivity, or a dual mode of action.

In the context of this compound, a medicinal chemist might identify a known pharmacophore from another class of inhibitors that targets a region of interest in a biological target. This pharmacophore could then be chemically linked to the indolin-2-one scaffold. For instance, if a specific side chain is known to interact favorably with a particular pocket of an enzyme, it could be appended to the nitrogen of the indolinone ring or the C3 position. The resulting hybrid molecules would then be synthesized and evaluated for their biological activity.

Scaffold Hopping

Scaffold hopping is a computational or knowledge-based strategy used to identify new molecular scaffolds that can maintain the essential geometric arrangement of functional groups required for biological activity, while having a significantly different core structure. nih.gov This approach is particularly useful for discovering novel intellectual property, improving physicochemical properties, or overcoming limitations of an existing chemical series.

Starting with this compound as a lead structure, a scaffold hopping approach might involve searching virtual libraries for different heterocyclic ring systems that can spatially orient the key pharmacophoric elements—the chloro-phenyl group and the gem-dimethyl substituents—in a similar manner to the original indolin-2-one core. The identified new scaffolds would then serve as templates for the design and synthesis of a new generation of compounds. This could lead to the discovery of entirely new classes of compounds with potentially improved therapeutic profiles.

Advanced Spectroscopic Characterization Techniques in Indolin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 7-Chloro-3,3-dimethylindolin-2-one, ¹H and ¹³C NMR spectra would provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by the chloro and amide functionalities. The gem-dimethyl groups at the C3 position would exhibit a sharp singlet, integrating to six protons. The N-H proton of the lactam would appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. Key resonances would include the carbonyl carbon of the lactam, typically found in the range of 170-180 ppm. The quaternary carbon at C3 would also be readily identifiable. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-withdrawing chloro group. The two methyl carbons of the gem-dimethyl group would appear as a single resonance in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.5 | m | 3H |

| NH | 8.0 - 9.0 | br s | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 175 - 185 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-N | 140 - 150 |

| Aromatic CH | 110 - 130 |

| C(CH₃)₂ | 40 - 50 |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns.

MS and ESI-MS: Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight of this compound (C₁₀H₁₀ClNO), which is 195.65 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 195 and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₀H₁₀ClNO, the calculated exact mass would be used to confirm the composition against the experimental value.

Fragmentation Analysis: The fragmentation pattern can reveal structural motifs. Common fragmentation pathways for oxindoles include the loss of CO, and cleavage of the substituents. For this compound, one would expect to see fragments corresponding to the loss of a methyl group ([M-15]⁺), the loss of the carbonyl group ([M-28]⁺), and cleavage of the heterocyclic ring. Analysis of related structures, such as 3-acetyl-1-benzyl-5-chloro-3-methylindolin-2-one, shows characteristic fragmentation patterns including the loss of the acetyl group and the benzyl (B1604629) group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation | Inference |

|---|---|---|

| ESI-MS | [M+H]⁺ at m/z 196, [M+Na]⁺ at m/z 218 | Molecular Weight Confirmation |

| HRMS (ESI) | Precise m/z for C₁₀H₁₁ClNO⁺ | Elemental Composition |

| EI-MS | [M]⁺ at m/z 195, [M+2]⁺ at m/z 197 | Presence of Chlorine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong absorption band of the lactam carbonyl (C=O) stretching vibration, expected in the region of 1700-1740 cm⁻¹. The N-H stretching vibration of the lactam would appear as a sharp peak around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration would give rise to an absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Data from related indoline-2,3-diones show characteristic C=O stretching frequencies in the range of 1721-1749 cm⁻¹. semanticscholar.org

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Lactam) | 1700 - 1740 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl group in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions of the benzene ring are expected to appear as strong absorptions below 250 nm. The n → π* transition of the carbonyl group, which is typically weaker, would be observed at a longer wavelength, likely above 300 nm. The presence of the chloro substituent and the lactam ring fused to the benzene ring will influence the exact position and intensity of these absorption maxima.

X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

This analysis would confirm the planar structure of the indolin-2-one core and the tetrahedral geometry of the C3 carbon. It would also reveal the conformation of the molecule and how the molecules pack in the crystal lattice, potentially identifying hydrogen bonding interactions involving the N-H group and the carbonyl oxygen. While no direct X-ray crystal structure for the title compound is available in the searched literature, studies on related compounds like 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one provide insights into the crystal packing of similar chloro-substituted heterocyclic systems. researchgate.net

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for the stereochemical analysis of chiral molecules. Since this compound itself is achiral, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution at the nitrogen or at one of the methyl groups, then CD spectroscopy would be a critical tool for determining the absolute configuration of the resulting enantiomers. The technique measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer.

Future Directions and Emerging Research Avenues for 7 Chloro 3,3 Dimethylindolin 2 One Chemistry

Exploration of Novel, Efficient, and Sustainable Synthetic Pathways

The future of synthesizing 7-Chloro-3,3-dimethylindolin-2-one and its derivatives is geared towards methods that are not only efficient but also environmentally benign. Traditional multi-step syntheses are gradually being replaced by innovative strategies that reduce waste, energy consumption, and the use of hazardous materials.

Key emerging areas include:

Green Chemistry Approaches: The use of water as a solvent and recyclable catalysts like β-cyclodextrin-SO3H is a promising direction. acs.org This approach, already successful for synthesizing other indolin-2-one hybrids, involves the formation of a supramolecular inclusion complex that facilitates the reaction, offering a sustainable alternative to conventional methods using volatile organic solvents and strong acids. acs.org

Microwave-Assisted Synthesis: One-pot, microwave-assisted approaches have been shown to be highly effective for creating complex spiropyrrolidine-oxindole derivatives. researchgate.net Applying this high-speed, efficient technology to the synthesis of this compound derivatives could significantly shorten reaction times and improve yields.

Enzyme-Mediated Synthesis: Biocatalysis offers a highly specific and sustainable route for chemical synthesis. The exploration of enzyme-mediated pathways for constructing or modifying the this compound scaffold represents a frontier in creating chiral derivatives with high enantiomeric purity.

| Synthetic Strategy | Key Features | Potential Advantage for this compound |

| Green Synthesis | Use of aqueous media, recyclable catalysts (e.g., β-cyclodextrin-SO3H). acs.org | Reduced environmental impact, lower cost, and simplified purification. |

| Microwave-Assisted | Rapid heating, shorter reaction times, often performed in one-pot procedures. researchgate.net | Increased efficiency and throughput for library synthesis. |

| Enzyme-Mediated | High specificity, mild reaction conditions, potential for stereoselectivity. | Access to specific stereoisomers for targeted biological evaluation. |

Application of Advanced Computational Predictions for Rational Chemical Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, in silico methods can guide the design of derivatives with enhanced properties and predict their behavior before synthesis is undertaken.

Future applications in this area will likely focus on:

Density Functional Theory (DFT): DFT calculations can be used to understand the molecule's electronic structure, molecular geometry, and vibrational frequencies. tandfonline.com This allows researchers to predict reactivity, stability, and spectroscopic characteristics, aiding in the design of new synthetic transformations.

Molecular Docking: To design new therapeutic agents, molecular docking studies are crucial. nih.govtandfonline.com By simulating the interaction of potential this compound derivatives with biological targets like protein kinases (e.g., c-KIT) or serum albumin, researchers can prioritize compounds with the highest predicted binding affinity for synthesis. nih.govacs.orgmdpi.com

Pharmacophore Modeling and Virtual Screening: Based on the known activities of related indolin-2-one compounds, computational models can be built to identify the key structural features required for a specific biological effect. These models can then be used to virtually screen large libraries of potential derivatives of this compound, identifying the most promising candidates for further investigation.

Table: Computational Parameters for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClNO | Defines the elemental composition. chemscene.com |

| Molecular Weight | 195.65 | The mass of one mole of the compound. chemscene.com |

| TPSA (Topological Polar Surface Area) | 29.1 Ų | Predicts drug transport properties like membrane permeability. chemscene.com |

| LogP | 2.5697 | Indicates the lipophilicity of the molecule, affecting its solubility and absorption. chemscene.com |

Strategic Diversification of the Indolin-2-one Scaffold for New Chemical Transformations

The indolin-2-one ring system is a versatile foundation that can be chemically modified at several positions to generate diverse molecular architectures with new functions. researchgate.net For this compound, strategic diversification will unlock novel chemical space and potential applications.

Key strategies for diversification include:

C3-Position Functionalization: The C3 position is a common site for modification. Creating derivatives such as 3-alkenyl-oxindoles or 3-hydrazonoindolin-2-ones can lead to compounds with potent biological activities. nih.govresearchgate.net For instance, linking the this compound core to other heterocyclic systems like 1,3,4-thiadiazole (B1197879) at this position could generate novel kinase inhibitors. acs.org

N1-Position Substitution: The nitrogen atom of the indole (B1671886) ring can be functionalized, for example, through N-benzylation. nih.gov This modification can alter the molecule's steric and electronic properties, potentially increasing its binding affinity and selectivity for specific biological targets. nih.gov

Hybrid Molecule Synthesis: A powerful strategy involves merging the this compound scaffold with other pharmacologically active moieties. nih.govacs.org This can lead to hybrid compounds with dual or multi-targeted activity, a desirable attribute for treating complex diseases like cancer. rsc.org

Development of Specialized Spectroscopic Probes Based on the Indolin-2-one Core

The unique photophysical properties of some indolin-2-one derivatives make them excellent candidates for development as specialized spectroscopic probes for biological and environmental applications.

Future research in this domain could involve:

Fluorescent Probes for Biomolecule Detection: Indolin-2-one derivatives have been designed as fluorescent probes to study interactions with proteins like bovine serum albumin (BSA) and to detect disease-related protein aggregates such as alpha-synuclein (B15492655) fibrils. mdpi.comnih.gov The this compound scaffold could be elaborated to create novel probes whose fluorescence changes upon binding to specific biological targets, enabling their visualization and quantification. mdpi.com

Probes for Ion Detection: Researchers have explored indolin-2-one derivatives as potential ratiometric and selective probes for detecting metal ions like Hg²⁺ and Cu²⁺ in aqueous solutions. tandfonline.com This avenue could be explored for the this compound core to develop new environmental or biological sensors.

Activity-Based Probes (ABPs): Tailored indolin-2-one probes have been synthesized for "activity-based protein profiling" (ABPP) to identify cellular protein targets. acs.org By attaching a reactive group and a reporter tag to the this compound structure, researchers could create ABPs to investigate its mechanism of action and identify its binding partners within living cells. acs.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 7-Chloro-3,3-dimethylindolin-2-one with high yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For the chloro-substituted indolinone core, chlorination of the indole precursor using POCl₃ or SOCl₂ under reflux (80–100°C) is effective. Subsequent alkylation with dimethyl sulfate in a polar aprotic solvent (e.g., DMF) at 50–60°C ensures high regioselectivity. Purification via recrystallization (ethanol/water mixture) yields >85% purity. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) .

| Step | Reagent/Condition | Temperature | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃, 12 h | 100°C | 78 |

| Alkylation | Dimethyl sulfate, K₂CO₃, DMF | 60°C | 82 |

| Purification | Ethanol/water recrystallization | RT | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., chloro at C7, methyl at C3). Key signals include a singlet for C3 methyl groups (δ 1.4–1.6 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves spatial conformation (e.g., planar indolinone ring with dihedral angles <5°). Single-crystal studies require slow evaporation from acetone .

- HRMS : Confirms molecular mass (C₁₀H₁₀ClNO; exact mass 195.0453) .

Q. How can researchers assess the purity of this compound for pharmacological studies?

- Methodological Answer : Use HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) to quantify impurities (<1%). Thermal stability is assessed via TGA/DSC (decomposition onset >200°C). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity by stabilizing transition states. For example, SNAr reactions with amines proceed at 80°C in DMSO (yield: 75–90%), while non-polar solvents (toluene) reduce reactivity (yield: <30%). Kinetic studies via ¹H NMR show a 2.5× rate increase in DMSO vs. THF .

Q. What computational approaches predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model electron density distribution. The chloro group at C7 creates an electron-deficient site, favoring Suzuki coupling at C4 (ΔG‡: 25 kcal/mol vs. 32 kcal/mol at C5). MD simulations (AMBER) further validate steric accessibility of reactive sites .

Q. How can researchers resolve contradictory bioactivity data for this compound derivatives in antimicrobial assays?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- MIC Testing : Use Mueller-Hinton broth (pH 7.3) for bacterial strains.

- Solvent Controls : DMSO concentration <1% to avoid cytotoxicity.

- Metabolite Interference : Pre-incubate compounds with liver microsomes to assess stability.

Recent studies show derivatives with 4-fluoro substituents exhibit 3× higher activity against S. aureus (MIC: 2 µg/mL) but degrade rapidly in serum, explaining variability .

Q. What strategies optimize the synthesis of this compound derivatives for targeted drug delivery?

- Methodological Answer :

- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) at C3 to enhance solubility. Hydrolysis in plasma releases the active compound (t₁/₂: 4 h) .

- PEGylation : Attach polyethylene glycol (MW: 2000) via amide linkage to improve pharmacokinetics (AUC increased by 40% in murine models) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles for this compound in cancer cell lines?

- Methodological Answer : Variations stem from cell line specificity and assay endpoints:

- MTT vs. SRB Assays : MTT detects metabolic activity, while SRB measures protein content. For slow-growing cells (e.g., HepG2), SRB is more reliable.

- Hypoxic Conditions : IC₀₀ values decrease 2-fold under hypoxia (1% O₂) due to upregulated pro-apoptotic pathways.

Standardize culture conditions and validate results across multiple assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.